5-Bromo-[1,1'-biphenyl]-2-carbonitrile
Description
Significance of Biphenyl (B1667301) Scaffolds in Contemporary Chemical Research
Biphenyl scaffolds are fundamental backbones in synthetic organic chemistry and are omnipresent in medicinally active compounds, marketed drugs, and natural products. nih.govbohrium.com Their significance is rooted in their structural rigidity and their ability to be readily functionalized, allowing for the synthesis of a wide array of derivatives with diverse pharmacological and material properties. arabjchem.org
In the realm of pharmaceuticals, the biphenyl moiety is a "privileged scaffold," appearing in numerous therapeutic agents. mdpi.com For example, it is a key structural component in various biologically active natural products like the antibiotic vancomycin. nih.gov The versatility of the biphenyl structure allows it to serve as a core for developing drugs targeting a range of conditions, including cardiovascular and neurological diseases. arabjchem.orggoogle.com
Beyond medicine, biphenyl derivatives are crucial intermediates in the synthesis of agrochemicals and are integral to the development of advanced materials. arabjchem.orgrsc.org Their unique properties, such as thermal stability and specific electronic characteristics, make them suitable for applications like:
Organic Light-Emitting Diodes (OLEDs) rsc.org
Liquid Crystal Displays (LCDs) rsc.org
Organic Semiconductors rsc.org
Heat transfer fluids nih.gov
The ability of biphenyl groups to engage in pi-pi stacking interactions is another critical attribute, leading to research in self-assembled monolayers, shape memory polymers, and molecular recognition systems. nih.gov This interaction is also leveraged to create high-affinity adsorbents for environmental remediation, such as binding polychlorinated biphenyls (PCBs). nih.gov The development of efficient synthetic methodologies, such as the Suzuki-Miyaura coupling and Ullmann reaction, has further cemented the role of biphenyls as indispensable components in modern chemical research. mdpi.comrsc.org
| Field | Specific Application | Reference |
|---|---|---|
| Pharmaceuticals | Core structure in drugs (e.g., Valsartan, Flurbiprofen) | nih.govrsc.org |
| Component of biologically active natural products (e.g., Vancomycin) | nih.gov | |
| Materials Science | Organic Light-Emitting Diodes (OLEDs) | rsc.org |
| Liquid Crystal Displays (LCDs) | rsc.org | |
| Shape Memory Polymers | nih.gov | |
| Heat Transfer Fluids | nih.gov | |
| Catalysis | Ligands for transition metal catalysts | mdpi.com |
| Agrochemicals | Intermediates for pesticide synthesis | arabjchem.org |
Unique Structural Attributes and Research Relevance of Halogenated Biphenyl Nitriles
The presence of both a halogen (bromine) and a nitrile group on a biphenyl scaffold, as seen in 5-Bromo-[1,1'-biphenyl]-2-carbonitrile, creates a molecule with distinct and valuable characteristics for research and synthesis. This combination of functional groups allows for a range of specific chemical interactions and subsequent transformations.
Halogenation Effects: Halogen atoms, particularly bromine and iodine, can participate in a type of noncovalent interaction known as "halogen bonding". acs.org In this interaction, the halogen atom acts as a Lewis acid, forming a directed contact with an electron donor. acs.org This has become a useful tool in medicinal chemistry and materials science to enhance molecular affinity and specificity. acs.org The bromine atom in a biphenyl system can thus direct the molecule's interaction with biological targets or influence its crystal packing. Furthermore, halogenating the biphenyl rings can modify physical properties such as melting point, viscosity, and dielectric anisotropy, which is particularly relevant for applications like liquid crystals. arabjchem.org Polyhalogenated biphenyls have been widely used commercially due to their nonflammability and thermal stability. researchgate.net
The combination of a bromo substituent, which can be used in cross-coupling reactions (like Suzuki or Negishi) for further molecular elaboration, and a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine, makes halogenated biphenyl nitriles highly valuable and versatile intermediates in multi-step organic synthesis. rsc.org
| Functional Group | Key Attribute | Significance in Research | Reference |
|---|---|---|---|
| Halogen (Bromo) | Participates in Halogen Bonding | Enhances molecular affinity and specificity in drug design and materials science. | acs.org |
| Reactive site for cross-coupling reactions | Enables further molecular diversification and synthesis of complex structures. | rsc.org | |
| Nitrile | Metabolically robust | Increases stability of pharmaceutical compounds in biological systems. | nih.gov |
| Acts as a hydrogen bond acceptor | Facilitates binding to biological targets like proteins and enzymes. | nih.gov | |
| Serves as a halogen bioisostere | Offers a way to modulate electronic properties while maintaining certain interactions. | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H8BrN |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
4-bromo-2-phenylbenzonitrile |
InChI |
InChI=1S/C13H8BrN/c14-12-7-6-11(9-15)13(8-12)10-4-2-1-3-5-10/h1-8H |
InChI Key |
OSRORBIBDBICOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 1,1 Biphenyl 2 Carbonitrile
Multi-Step Synthetic Strategies for the Biphenyl (B1667301) Nitrile Core
The construction of the 5-Bromo-[1,1'-biphenyl]-2-carbonitrile framework typically involves a sequence of reactions, each targeting a specific part of the molecule. These strategies are designed to build the molecule in a controlled manner, ensuring the correct placement of the bromine atom and the nitrile group on the biphenyl scaffold. The order of these steps can be varied to optimize yield and purity, depending on the availability of starting materials and the compatibility of the functional groups at each stage.
Halogenation Approaches Leading to Brominated Intermediates
The introduction of a bromine atom at the 5-position of the biphenyl-2-carbonitrile skeleton is a key step. This can be achieved through electrophilic aromatic substitution on a pre-formed biphenyl nitrile or by incorporating a brominated building block during the synthesis.
Direct bromination of [1,1'-biphenyl]-2-carbonitrile (B1580647) would likely lead to a mixture of isomers, making purification challenging. A more regioselective approach involves the bromination of a precursor that has activating or directing groups to favor substitution at the desired position. Alternatively, starting with a pre-brominated aromatic ring, such as 4-bromo-2-aminobenzonitrile or a related compound, can ensure the bromine is correctly placed from the outset. The Sandmeyer reaction, for instance, can be employed to introduce a bromo group by diazotization of an amino group, offering a high degree of regiocontrol. wikipedia.orglscollege.ac.in
Nitrile Group Introduction Methodologies
The nitrile group can be introduced into the aromatic ring at various stages of the synthesis. Common methods include the Sandmeyer reaction and palladium-catalyzed cyanation.
The Sandmeyer reaction is a well-established method for converting an aryl amine into an aryl nitrile. wikipedia.orglscollege.ac.innih.gov This involves the diazotization of an aromatic amine with a nitrite (B80452) source, followed by treatment with a cyanide salt, typically copper(I) cyanide. wikipedia.orglscollege.ac.in This method is particularly useful when the starting material is an appropriately substituted aniline.
Palladium-catalyzed cyanation has emerged as a versatile and widely used method for the synthesis of aryl nitriles from aryl halides or triflates. researchgate.netnih.govrsc.org This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source, such as zinc cyanide or potassium hexacyanoferrate(II). nih.govorganic-chemistry.orggoogle.com These methods are often tolerant of a wide range of functional groups and can be performed under relatively mild conditions. nih.govnih.gov The choice of cyanide source is crucial, with less toxic alternatives to traditional cyanide salts being increasingly favored. organic-chemistry.orggoogle.com
| Method | Description | Typical Reagents |
| Sandmeyer Reaction | Conversion of an aryl diazonium salt to an aryl nitrile. wikipedia.orglscollege.ac.innih.gov | NaNO₂, HCl; CuCN |
| Palladium-Catalyzed Cyanation | Cross-coupling of an aryl halide/triflate with a cyanide source. researchgate.netnih.govrsc.org | Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., dppf), cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) nih.govorganic-chemistry.org |
Biaryl Core Construction via Cross-Coupling Reactions
The formation of the carbon-carbon bond linking the two phenyl rings is a critical step in the synthesis of the biphenyl core. Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation.
The Suzuki-Miyaura reaction is one of the most important and versatile methods for the formation of C-C bonds, particularly for the synthesis of biaryls. wikipedia.orgnih.govlibretexts.org This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate. wikipedia.orgmusechem.com
In the context of synthesizing this compound, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of a brominated benzonitrile (B105546) derivative with a phenylboronic acid, or vice-versa. For example, coupling 2-bromo-4-bromobenzonitrile with phenylboronic acid would directly yield the target molecule. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. wikipedia.orgnih.gov
| Component | Examples |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Boron Reagent | Phenylboronic acid, Phenylboronic acid pinacol (B44631) ester |
| Aryl Halide | 2-Bromo-4-bromobenzonitrile, 5-Bromo-2-iodobenzonitrile |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene (B28343), Dioxane, DMF, Water mixtures |
While the Suzuki-Miyaura coupling is highly prevalent, other transition metal-catalyzed reactions can also be employed for biphenyl synthesis. The Negishi coupling , which utilizes an organozinc reagent, and the Stille coupling , which employs an organotin reagent, are also effective methods for C-C bond formation. rsc.org These reactions also proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, similar to the Suzuki-Miyaura reaction.
Another approach is the direct C-H activation/arylation, where a C-H bond on one aromatic ring is directly coupled with an aryl halide. acs.org Palladium-catalyzed C-H bond activation using a directing group, such as the cyano group itself, can provide a more atom-economical route to biphenyl-2-carbonitrile derivatives. acs.org
Although less common in modern organic synthesis for complex molecules, non-metallic methods for biphenyl formation exist. The Gomberg-Bachmann reaction involves the base-induced decomposition of a diazonium salt in the presence of another aromatic compound. researchgate.net This reaction proceeds through a radical mechanism and can lead to the formation of unsymmetrical biaryls. However, it often suffers from low yields and lack of regioselectivity. The Ullmann reaction , which involves the copper-promoted coupling of two aryl halides, is another classical method, though it typically requires harsh reaction conditions.
Regioselective Synthesis and Control in Biphenyl Nitrile Formation
The synthesis of specifically substituted biphenyls like this compound hinges on achieving high regioselectivity. This control is crucial to ensure the correct placement of the functional groups on the biphenyl core, which dictates the molecule's properties and its utility in further chemical synthesis. Various strategies have been developed to direct the formation of the desired isomer.
One prominent approach involves transition-metal-catalyzed cross-coupling reactions, which are fundamental to forming the biphenyl bond. rsc.orgnih.gov The regioselectivity in these reactions is often governed by the use of directing groups. For instance, in reactions involving C-H activation, a directing group on one of the aromatic rings can guide the metal catalyst to a specific C-H bond, ensuring the new carbon-carbon bond forms at the desired position. acs.org In the context of biphenyl-2-carbonitriles, the cyano group itself can act as a weak directing group in palladium-catalyzed C-H arylation reactions. acs.org
Another powerful strategy is the use of aryne intermediates. The reaction of 3-substituted arynes can undergo regioselective addition, which allows for the synthesis of biaryls with specific substitution patterns. acs.org Furthermore, methods like the Suzuki-Miyaura coupling, Negishi coupling, and Stille coupling offer reliable ways to form the biphenyl linkage, where the regiochemistry is predetermined by the substitution pattern of the starting aryl halides and organometallic reagents. nih.govresearchgate.net For the synthesis of this compound, this would typically involve coupling a 4-bromophenyl derivative with a 2-cyanophenyl derivative, or vice versa, with the appropriate organometallic or halide functionalities.
Optimization of Reaction Conditions and Reagent Selection for this compound Synthesis
Optimizing reaction conditions is a critical step to maximize the yield and purity of this compound while minimizing costs and environmental impact. This process involves systematically varying parameters such as temperature, solvent, catalyst, ligands, and reaction time.
Key parameters that are typically optimized in cross-coupling reactions for biphenyl synthesis include the choice of the palladium or other transition metal source, the type of ligand, the base, and the solvent system. The ligand, in particular, can have a profound impact on the reaction's efficiency and selectivity. For instance, bulky and electron-rich phosphine ligands are often employed in Suzuki-Miyaura couplings to promote the catalytic cycle.
Modern approaches to reaction optimization, such as high-throughput screening and Bayesian optimization, can accelerate the identification of the ideal conditions. chemrxiv.orgnih.gov These methods allow for the parallel screening of multiple parameters, providing a comprehensive understanding of their interplay and leading to more robust and efficient synthetic protocols. nih.gov
The following table illustrates a hypothetical optimization study for a Suzuki-Miyaura coupling to synthesize this compound, based on common variables in such reactions.
Table 1: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 65 |
| 2 | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 80 | 12 | 78 |
| 3 | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
| 4 | Pd(dppf)Cl₂ (2) | - | Na₂CO₃ | DME/H₂O | 90 | 10 | 85 |
This table is illustrative and represents typical parameters and outcomes for optimization studies.
The selection of starting materials is also crucial. For example, using an arylboronic acid versus an arylboronate ester can influence reaction kinetics and stability. The purity of reagents and the exclusion of oxygen and moisture are often critical for achieving high yields and catalyst longevity.
Industrial Scale-Up Considerations for this compound Production
Transitioning the synthesis of this compound from a laboratory setting to industrial production introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process. suanfarma.com
Key considerations for scale-up include:
Process Safety: A thorough hazard evaluation is necessary to identify and mitigate risks associated with reagents, intermediates, and reaction conditions (e.g., exotherms, gas evolution, handling of toxic materials). suanfarma.com
Cost of Goods (COGs): The cost of raw materials, catalysts, solvents, and energy becomes a major factor. The use of expensive reagents and catalysts, like palladium, may need to be minimized by optimizing catalyst loading and implementing recycling protocols.
Process Robustness and Impurity Profile: The process must be reliable and consistently produce the final product with a well-defined and controlled impurity profile. mdpi.comresearchgate.net This requires a deep understanding of how variations in process parameters affect the reaction outcome.
Equipment and Engineering: The choice of reactor material (e.g., glass-lined steel, stainless steel) and design is critical. suanfarma.com Heat and mass transfer become more challenging at a larger scale and must be managed effectively to maintain control over the reaction.
Waste Management: The environmental impact of the process must be considered. This includes minimizing solvent usage, developing methods for waste treatment, and recovering and recycling materials where possible.
Regulatory Compliance: The manufacturing process must adhere to relevant regulatory standards, such as Good Manufacturing Practices (GMP), especially if the compound is intended for pharmaceutical applications.
The following table summarizes some of the key challenges and potential mitigation strategies for the industrial production of this compound.
Table 2: Industrial Scale-Up Challenges and Mitigation Strategies
| Challenge | Mitigation Strategy |
|---|---|
| High Catalyst Cost | Optimize catalyst loading to the lowest effective level; investigate catalyst recycling methods; consider less expensive catalysts. |
| Heat Transfer and Thermal Safety | Utilize jacketed reactors with precise temperature control; perform calorimetric studies to understand reaction exotherms; consider continuous flow reactors for better heat management. nih.govsuanfarma.com |
| Impurity Formation | Re-optimize reaction conditions for the specific plant equipment; develop robust purification methods (e.g., crystallization, chromatography); identify and synthesize potential impurities for use as analytical standards. mdpi.comresearchgate.net |
| Handling of Hazardous Reagents | Use closed-system transfers; implement appropriate personal protective equipment (PPE) protocols; ensure adequate ventilation and containment. |
| Solvent Volume and Waste | Select solvents with favorable environmental, health, and safety profiles; develop processes to recycle solvents; explore solvent-free or aqueous reaction conditions. acs.org |
By carefully addressing these factors during process development and scale-up, the large-scale synthesis of this compound can be achieved in a manner that is both economically viable and environmentally responsible.
Advanced Characterization and Structural Elucidation of 5 Bromo 1,1 Biphenyl 2 Carbonitrile
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and conformational details.
While a specific, publicly available crystal structure determination for 5-Bromo-[1,1'-biphenyl]-2-carbonitrile has not been identified in a comprehensive search of crystallographic databases, the general principles of X-ray crystallography would be applied to elucidate its solid-state structure. The process would involve growing a single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
For a molecule like this compound, X-ray crystallography would definitively establish the dihedral angle between the two phenyl rings, a critical conformational feature influencing its chemical and physical properties. Furthermore, it would provide precise measurements of the carbon-carbon bond lengths within the biphenyl (B1667301) system and the geometry of the bromo and cyano substituents.
Hypothetical Crystallographic Data Table for a Biphenyl Derivative:
While specific data for this compound is unavailable, the following table illustrates the type of information that would be obtained from an X-ray crystallographic analysis of a similar organic molecule.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| α (°) | 90 |
| β (°) | 98.45 |
| γ (°) | 90 |
| Volume (ų) | 1020.1 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.567 |
| R-factor | 0.045 |
Note: This data is illustrative for a generic organic molecule and does not represent the actual crystallographic data for this compound.
Chromatographic Methods for Purification and Purity Assessment in Research Applications
Chromatographic techniques are fundamental in synthetic chemistry for the purification of products and the assessment of their purity. For this compound, both column chromatography and high-performance liquid chromatography (HPLC) are crucial methods.
Column Chromatography:
Column chromatography is a widely used preparative technique to separate the desired compound from unreacted starting materials, byproducts, and other impurities. The separation is typically based on the differential adsorption of the components of the mixture to a stationary phase.
For the purification of this compound, silica (B1680970) gel is commonly employed as the stationary phase. A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is often used as the mobile phase. By gradually increasing the polarity of the mobile phase (gradient elution), the components are selectively eluted from the column. The progress of the separation is monitored by thin-layer chromatography (TLC).
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful analytical technique used to determine the purity of a compound and can also be used for preparative purification. It offers higher resolution and sensitivity compared to column chromatography.
For purity assessment of this compound, a reversed-phase HPLC method is typically employed. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The components are separated based on their hydrophobicity. A UV detector is commonly used to detect the compound as it elutes from the column, and the purity is determined by the relative area of the peak corresponding to the product.
Typical Chromatographic Conditions for Analysis of Biphenyl Derivatives:
The following interactive table provides examples of typical conditions that could be adapted for the purification and analysis of this compound.
| Technique | Stationary Phase | Mobile Phase | Detection | Application |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient) | TLC with UV light | Preparative Purification |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water (isocratic or gradient) | UV (e.g., 254 nm) | Purity Assessment |
Computational and Theoretical Investigations of 5 Bromo 1,1 Biphenyl 2 Carbonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. researcher.life It has proven to be a reliable method for predicting a wide array of molecular properties, including geometries, vibrational frequencies, and electronic characteristics. researchgate.net For 5-Bromo-[1,1'-biphenyl]-2-carbonitrile, DFT calculations would be employed to determine the optimized molecular geometry, charge distribution, and orbital energies. researchgate.net The theory's focus on electron density rather than the complex many-electron wavefunction makes it computationally efficient while maintaining a high level of accuracy. researchgate.net Such calculations for substituted biphenyls typically involve functionals like B3LYP combined with a suitable basis set, such as 6-31G(d,p), to provide a robust description of the electronic properties. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. taylorandfrancis.comyoutube.com
For this compound, the FMO analysis would reveal how the electron-withdrawing cyano (-CN) group and the bromo (-Br) atom influence the electronic landscape. The energy of the HOMO (EHOMO) indicates the ionization potential, while the energy of the LUMO (ELUMO) relates to the electron affinity. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. taylorandfrancis.com A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. taylorandfrancis.com DFT calculations would visualize the spatial distribution of these orbitals, showing which parts of the molecule are most involved in electron donation and acceptance.
Illustrative Data Table: The following table presents hypothetical FMO analysis data for this compound, as would be derived from a DFT calculation. This data is for exemplary purposes only.
| Parameter | Value (eV) | Interpretation |
| EHOMO | -6.85 | Represents the energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |
| ELUMO | -1.20 | Represents the energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 5.65 | Indicates the chemical reactivity and kinetic stability. A relatively large gap suggests high stability. |
The key global reactivity descriptors include:
Ionization Potential (I) and Electron Affinity (A) : Approximated using Koopmans' theorem, where I ≈ -EHOMO and A ≈ -ELUMO.
Electronegativity (χ) : Measures the tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η) : Represents the resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. researchgate.net
Chemical Softness (S) : The reciprocal of hardness (S = 1 / 2η), indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω) : Quantifies the energy lowering of a molecule when it accepts electrons from the environment, calculated as ω = μ² / 2η, where μ is the chemical potential (μ = -χ). researchgate.net
These parameters collectively predict the stability and reactivity trends of this compound in chemical reactions. acs.org
Illustrative Data Table: The following table provides hypothetical global reactivity descriptors for this compound, calculated from the FMO energies. This data is for exemplary purposes only.
| Descriptor | Formula | Value (eV) | Interpretation |
| Ionization Potential (I) | -EHOMO | 6.85 | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 1.20 | Energy released upon gaining an electron. |
| Electronegativity (χ) | (I+A)/2 | 4.025 | The molecule's overall ability to attract electrons. |
| Chemical Potential (μ) | -(I+A)/2 | -4.025 | The "escaping tendency" of electrons from the molecule. |
| Chemical Hardness (η) | (I-A)/2 | 2.825 | Resistance to deformation of the electron cloud. |
| Chemical Softness (S) | 1/(2η) | 0.177 | The molecule's polarizability. |
| Electrophilicity Index (ω) | μ²/ (2η) | 2.86 | A measure of the molecule's electrophilic nature. |
Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful method for studying charge transfer, hyperconjugative interactions, and delocalization effects within a molecule. wisc.edufaccts.de It transforms the canonical molecular orbitals into a set of localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu
Illustrative Data Table: The following table shows a hypothetical NBO second-order perturbation analysis for key intramolecular interactions in this compound. E(2) represents the stabilization energy. This data is for exemplary purposes only.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| π(C1-C6) | π(C1'-C6') | 2.5 | π-π interaction (inter-ring conjugation) |
| π(C1'-C6') | π(C1-C6) | 2.1 | π-π interaction (inter-ring conjugation) |
| LP(1) N | π(C2-Cα) | 0.8 | Lone pair delocalization |
| LP(3) Br | σ(C5-C4) | 0.6 | Lone pair delocalization into σ system |
| π(C1'-C6') | π*(Cα-N) | 3.2 | Conjugation between phenyl ring and nitrile group |
Molecular Dynamics Simulations for Conformational Landscape Exploration
The two phenyl rings in biphenyl (B1667301) derivatives are not coplanar due to steric hindrance between the ortho-substituents. nih.gov The degree of twisting is defined by the dihedral angle between the planes of the two rings. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. anu.edu.auresearchgate.net An MD simulation would allow for the exploration of the conformational landscape of this compound, particularly the dynamics of the torsional rotation around the central C-C bond. mdpi.com
By simulating the molecule's behavior in different environments (e.g., in a vacuum or in an explicit solvent), MD can help determine the most stable conformations, the energy barriers to rotation, and how intermolecular interactions influence the structure. mdpi.commdpi.com For this specific molecule, simulations could reveal the preferred dihedral angle, which is a balance between the stabilizing effect of π-conjugation (favoring planarity) and the steric repulsion between the ortho-nitrile group and the hydrogen on the adjacent ring. semanticscholar.org The results of such simulations are crucial for understanding how the molecule's shape affects its packing in a crystal and its interaction with biological targets. anu.edu.au
Theoretical Studies on Reaction Pathways and Mechanisms involving this compound
Theoretical chemistry can be used to investigate the detailed mechanisms of chemical reactions. uokerbala.edu.iq By mapping the potential energy surface (PES) for a proposed reaction, chemists can identify transition states, intermediates, and reaction products, as well as calculate activation energies. rsc.org
For this compound, theoretical studies could explore various reaction pathways. Given its structure, potential reactions of interest include:
Nucleophilic Aromatic Substitution: Investigating the substitution of the bromine atom by various nucleophiles. DFT calculations could determine whether the reaction proceeds via an SNAr mechanism and predict the regioselectivity.
Cross-Coupling Reactions: Modeling reactions like the Suzuki or Stille coupling at the C-Br bond, which are common for synthesizing more complex biphenyl derivatives. nih.gov Theoretical calculations can help elucidate the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. nih.gov
Reactions of the Nitrile Group: Studying the hydrolysis, reduction, or cycloaddition reactions involving the cyano group.
These studies provide fundamental insights into the molecule's reactivity, helping to predict reaction outcomes and design new synthetic routes. acs.orgacs.org
Chemical Reactivity and Derivatization Strategies for 5 Bromo 1,1 Biphenyl 2 Carbonitrile
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom attached to the biphenyl (B1667301) ring is a key site for nucleophilic substitution reactions. While simple aryl halides are generally resistant to nucleophilic attack, the reactivity of 5-Bromo-[1,1'-biphenyl]-2-carbonitrile is enhanced by the presence of the electron-withdrawing nitrile (-CN) group. libretexts.org This group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).
The generally accepted mechanism for SNAr reactions in activated aryl halides involves a two-step process. libretexts.org First, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In this step, the aromaticity of the ring is temporarily lost. The negative charge is stabilized by delocalization across the aromatic system and, crucially, by the electron-withdrawing nitrile group. stackexchange.com In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored. libretexts.org
The efficiency of this substitution is dependent on the strength of the attacking nucleophile and the reaction conditions. libretexts.org Common nucleophiles that can be employed include alkoxides, phenoxides, thiolates, and amines. For instance, a reaction with a phenol, facilitated by a base like cesium carbonate, could yield a 5-aryloxy-[1,1'-biphenyl]-2-carbonitrile derivative. organic-chemistry.org This type of reaction provides a metal-free alternative to traditional Ullmann-type couplings for forming aryl ether linkages. organic-chemistry.org
Nitrile Group Transformations and Derivatizations
The nitrile group (-CN) on the biphenyl scaffold is a versatile functional group that can be converted into several other important chemical moieties. These transformations typically involve reactions like hydrolysis, reduction, or addition of organometallic reagents.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. For example, treatment with an acid such as hydrochloric acid can convert the cyanobiphenyl into the corresponding biphenyl-2-carboxylic acid derivative. google.comgoogle.com This process proceeds through an amide intermediate.
Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, which involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. This provides a route to aminomethyl-biphenyl compounds.
Addition of Grignard Reagents: Grignard reagents (R-MgX) can add to the electrophilic carbon of the nitrile group. masterorganicchemistry.comchemguide.co.uk The initial reaction forms an imine intermediate after acidic workup, which is then hydrolyzed to a ketone. leah4sci.com This allows for the introduction of a new carbon-carbon bond and the formation of acyl-biphenyl derivatives. leah4sci.com
| Reaction Type | Reagent(s) | Resulting Functional Group |
|---|---|---|
| Hydrolysis | H₃O⁺ (e.g., HCl, H₂SO₄) or OH⁻ then H₃O⁺ | Carboxylic Acid (-COOH) |
| Reduction | 1. LiAlH₄; 2. H₂O | Primary Amine (-CH₂NH₂) |
| Grignard Reaction | 1. R-MgX; 2. H₃O⁺ | Ketone (-C(=O)R) |
Further Cross-Coupling Reactions Utilizing this compound as a Substrate
The carbon-bromine bond in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds. rsc.org
The Suzuki-Miyaura coupling is one of the most widely used methods for forming C-C bonds, particularly for creating biaryl structures. gre.ac.ukacs.org This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base. nih.gov this compound can be coupled with a wide array of aryl, heteroaryl, alkyl, or alkenyl boronic acids to generate more complex terphenyl or substituted biphenyl systems. nih.govmdpi.com
The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and tolerate various functional groups. nih.govmdpi.com
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |
|---|---|---|---|---|
| Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂ / PPh₃ or Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene (B28343) | Terphenyl derivative |
| Alkenylboronic Acid (R-CH=CH-B(OH)₂) | Pd(PPh₃)₄ | Na₂CO₃ | DMF | Styrenyl-biphenyl derivative |
The Negishi coupling is another powerful palladium- or nickel-catalyzed reaction that forms carbon-carbon bonds by coupling an organic halide with an organozinc reagent. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and reactivity. rsc.orgunits.it this compound can serve as the halide component, reacting with various aryl-, alkyl-, or alkenylzinc reagents. bath.ac.uk
Organozinc reagents are typically prepared from the corresponding organic halide and activated zinc metal. The Negishi coupling has been successfully used in the synthesis of complex molecules, including pharmaceuticals. wikipedia.org Although sensitive to air and moisture, organozinc reagents offer a high degree of reactivity, making the Negishi coupling a valuable tool for constructing intricate molecular architectures from the biphenyl-carbonitrile scaffold. wikipedia.orgrsc.org
The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). wikipedia.orgthermofisher.com This reaction is highly versatile and tolerant of a wide range of functional groups due to the stability of organostannanes to air and moisture. wikipedia.orgorganic-chemistry.org this compound can be effectively coupled with various organotin reagents, such as vinyl-, aryl-, or alkynylstannanes, to form new C-C bonds. organic-chemistry.org
The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org A significant drawback of the Stille reaction is the high toxicity of the organotin compounds and byproducts, which can complicate purification. wikipedia.orgorganic-chemistry.org
Beyond the Suzuki, Negishi, and Stille reactions, this compound can participate in other palladium-catalyzed transformations. researchgate.netchemrxiv.org A prominent example is the Heck reaction , which involves the coupling of an aryl halide with an alkene in the presence of a base. mdpi.comorganic-chemistry.org
In a typical Heck reaction, the this compound would react with an alkene (e.g., styrene, acrylate) to form a new carbon-carbon bond at the vinylic position, yielding a styrenyl-biphenyl derivative. nih.gov This reaction is a powerful tool for the arylation of olefins and further extends the synthetic utility of the title compound. mdpi.comliverpool.ac.uk
Electrophilic Aromatic Substitution Reactions on the Biphenyl System
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. The regioselectivity and rate of these reactions on this compound are governed by the directing effects of the existing substituents.
The biphenyl system consists of two phenyl rings. Ring A is substituted with a bromine atom at position 5 and a cyano group at position 2. Ring B is unsubstituted.
Analysis of Substituent Effects:
Cyano Group (-CN): The nitrile group is a powerful electron-withdrawing group due to both induction and resonance. It strongly deactivates the aromatic ring towards electrophilic attack and is a meta-director. nih.govnih.govlibretexts.org
Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron-withdrawing effect but are ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the cationic intermediate. nih.govresearchgate.net
Phenyl Group (-Ph): The unsubstituted phenyl ring (Ring B) acts as an activating, ortho, para-directing substituent on Ring A, and vice-versa. nih.gov
Considering these effects, Ring A is strongly deactivated by the cumulative electron-withdrawing nature of the cyano and bromo groups. In contrast, Ring B is activated by the presence of the substituted phenyl group. Consequently, electrophilic aromatic substitution is overwhelmingly favored to occur on the unsubstituted Ring B. The incoming electrophile will be directed to the ortho (2' and 6') and para (4') positions of Ring B, as these positions are activated by the phenyl substituent.
| Substituent | Effect on Reactivity | Directing Influence |
|---|---|---|
| -CN (on Ring A) | Strongly Deactivating | meta-directing |
| -Br (on Ring A) | Deactivating | ortho, para-directing |
| -Ph (Ring B acting on Ring A) | Activating | ortho, para-directing |
| Substituted Phenyl (Ring A acting on Ring B) | Activating | ortho, para-directing |
Common Electrophilic Aromatic Substitution Reactions:
Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) primarily at the 4'-position of Ring B, with some substitution at the 2'-position.
Halogenation: Treatment with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would lead to the introduction of a halogen atom at the ortho and para positions of Ring B.
Friedel-Crafts Alkylation and Acylation: These reactions, using an alkyl halide or acyl halide with a Lewis acid catalyst, would also result in substitution on Ring B, yielding alkylated or acylated biphenyl derivatives. libretexts.org
Oxidative and Reductive Transformations of the Biphenyl and Nitrile Moieties
The functional groups of this compound offer distinct opportunities for oxidative and reductive chemistry.
Reductive Transformations:
The nitrile group and the carbon-bromine bond are the primary sites for reduction.
Reduction of the Nitrile Group: The cyano group can be readily reduced to a primary amine (-CH₂NH₂). This is a common and high-yielding transformation in organic synthesis. Powerful hydride reagents are typically employed for this purpose. Lithium aluminum hydride (LiAlH₄) is highly effective, as are other reagents like catalytic hydrogenation under specific conditions.
| Reagent | Product | Typical Conditions |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup | 5-Bromo-[1,1'-biphenyl]-2-ylmethanamine | Anhydrous ether or THF |
| Catalytic Hydrogenation (H₂/Catalyst) | 5-Bromo-[1,1'-biphenyl]-2-ylmethanamine | High pressure, catalysts like Raney Nickel or Rhodium |
| Sodium Borohydride (NaBH₄) / CoCl₂ | 5-Bromo-[1,1'-biphenyl]-2-ylmethanamine | Methanol |
Reduction of the C-Br Bond (Hydrodebromination): The carbon-bromine bond can be cleaved via catalytic hydrogenation. This process, known as hydrodehalogenation, typically involves a palladium catalyst (e.g., Pd/C) and a hydrogen source. It can sometimes occur concurrently with nitrile reduction, depending on the catalyst and reaction conditions. This reaction would yield [1,1'-biphenyl]-2-carbonitrile (B1580647).
Oxidative Transformations:
Oxidation of the Biphenyl System: The biphenyl ring system is generally resistant to oxidation under mild conditions. Studies on the oxidation of polycyclic aromatic hydrocarbons with potassium permanganate (B83412) (KMnO₄) have shown that biphenyl can be non-reactive under conditions that oxidize other aromatic systems. nih.gov Stronger oxidizing conditions could potentially lead to the cleavage of the aromatic rings, but such reactions are often unselective and result in complex mixtures.
Transformation of the Nitrile Group: While the nitrile group itself is not typically oxidized directly, it can be hydrolyzed under acidic or basic conditions to a carboxylic acid (-COOH). This transformation involves the nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon. The resulting 5-bromo-[1,1'-biphenyl]-2-carboxylic acid could then be subjected to further reactions.
Investigation of Reaction Mechanisms and Intermediates (e.g., Chain Reactions, Carbocation Formation)
Carbocation Formation in Electrophilic Aromatic Substitution:
The mechanism of electrophilic aromatic substitution on the biphenyl system proceeds through a two-step process involving a resonance-stabilized carbocation intermediate, often called an arenium ion or Wheland intermediate. nih.gov
Step 1 (Rate-Determining): The π-electron system of the aromatic ring (specifically, the activated Ring B) acts as a nucleophile, attacking the electrophile (E⁺). This disrupts the aromaticity and forms a carbocation.
Step 2 (Fast): A base removes a proton from the sp³-hybridized carbon, restoring the aromaticity of the ring and yielding the substituted product.
The stability of the intermediate carbocation determines the regioselectivity of the reaction. When the attack occurs at the para position (C-4') of Ring B, the positive charge can be delocalized across three carbon atoms, including the carbon atom attached to the other ring (C-1'). This allows for extended resonance stabilization involving the second phenyl ring, making the para-substituted intermediate particularly stable. A similar, though slightly less stable, intermediate is formed during attack at the ortho positions.
Chain Reactions:
While EAS and redox reactions are ionic, chain reactions involving radical intermediates are also relevant to the chemistry of related biphenyls. A pertinent example is the free-radical bromination of the methyl group in 4'-methyl-2-cyanobiphenyl, a compound structurally similar to the target molecule. This reaction, a key step in the synthesis of certain pharmaceuticals, proceeds via a radical chain mechanism. By analogy, if an alkyl group were present on the biphenyl system of this compound, it would be susceptible to similar radical-mediated reactions.
The general mechanism for a radical chain reaction consists of three stages:
Initiation: A radical initiator (e.g., AIBN or light) generates a small number of radicals. For example, it cleaves a bromine molecule (Br₂) into two bromine radicals (2 Br•).
Propagation: A bromine radical abstracts a hydrogen atom from the position adjacent to the aromatic ring (the benzylic position) to form HBr and a resonance-stabilized benzylic radical. This radical then reacts with another molecule of Br₂ to form the brominated product and a new bromine radical, which continues the chain.
Termination: The reaction stops when two radicals combine to form a stable, non-radical species.
This type of chain reaction highlights a mode of reactivity distinct from the ionic pathways typical of electrophilic aromatic substitution, demonstrating the versatility of the biphenyl scaffold.
Applications of 5 Bromo 1,1 Biphenyl 2 Carbonitrile in Advanced Chemical Synthesis and Materials Science
Role as a Key Synthetic Intermediate for Complex Molecular Architectures
The dual functionality of 5-Bromo-[1,1'-biphenyl]-2-carbonitrile makes it an invaluable intermediate in the synthesis of complex molecular architectures. The presence of the bromine atom allows for the strategic introduction of various substituents via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This enables the extension of the biphenyl (B1667301) core, creating more intricate poly-aryl systems. mdpi.com The nitrile group, on the other hand, is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, among other transformations.
This orthogonal reactivity allows for a stepwise and controlled construction of multifaceted molecules. For instance, the bromo group can first be used as a coupling site to build a larger molecular framework, after which the nitrile group can be chemically modified to introduce different functionalities or to serve as a coordination site. This approach is central to the modular synthesis of complex organic molecules where precise control over the final structure is essential. nih.govsciencedaily.com Multicomponent reactions (MCRs), which combine three or more reagents in a single step, can be significantly enhanced by using well-designed intermediates like this compound to generate topologically rich molecular chemotypes efficiently. nih.gov
Table 1: Synthetic Transformations of this compound
| Functional Group | Reaction Type | Reagents/Conditions | Resulting Functionality | Application Area |
|---|---|---|---|---|
| Bromo (-Br) | Suzuki-Miyaura Coupling | Aryl boronic acid, Pd catalyst, Base | Aryl-Aryl Bond Formation | Poly-aryl systems, Ligand synthesis |
| Bromo (-Br) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl-Alkyne Bond Formation | Conjugated materials, Bioactive molecules |
| Bromo (-Br) | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Aryl-Nitrogen Bond Formation | Pharmaceuticals, Organic electronics |
| Nitrile (-CN) | Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid (-COOH) | Ligand synthesis, Bioactive scaffolds |
| Nitrile (-CN) | Reduction | LiAlH₄ or H₂, Catalyst | Primary Amine (-CH₂NH₂) | Polymer precursors, Ligand synthesis |
| Nitrile (-CN) | Cycloaddition | NaN₃, NH₄Cl | Tetrazole Ring | Bioisosteres in medicinal chemistry |
Development of Biphenyl-Containing Ligands and Catalysts
The rigid yet conformationally flexible biphenyl unit is a cornerstone in the design of chiral ligands and catalysts for asymmetric synthesis. The introduction of functional groups at specific positions on the biphenyl scaffold allows for the creation of ligands with well-defined steric and electronic properties. This compound serves as a precursor to a variety of such ligands.
Through transformations of its bromo and cyano groups, it is possible to introduce phosphine (B1218219), amine, or other coordinating moieties. For example, the nitrile group can be converted to an amino or carboxylic acid group, which can then be further functionalized to create bidentate or multidentate ligands. These ligands can coordinate with transition metals like palladium, rhodium, or ruthenium to form catalysts capable of inducing high levels of enantioselectivity in a wide range of chemical reactions. nih.gov The development of axially chiral biphenyl ligands, where chirality arises from hindered rotation around the biphenyl C-C bond, has been particularly impactful in asymmetric catalysis. nih.gov Derivatives of this compound can be elaborated into complex ligand architectures that exhibit high catalytic activity and selectivity. rsc.orgnih.gov
Precursors for Polymeric Materials and Organic Electronic Systems
The conjugated π-system of the biphenyl moiety makes it an attractive building block for advanced polymeric materials and organic electronics. researchgate.net this compound can be used as a monomer in step-growth polymerization reactions. The bromo group provides a reactive site for polymerization through cross-coupling reactions, such as Suzuki-Miyaura polycondensation, leading to the formation of linear, conjugated polymers. nsf.gov
These biphenyl-containing polymers often exhibit desirable properties for materials science applications, including high thermal stability, good mechanical strength, and interesting electronic characteristics. fraunhofer.de By modifying the biphenyl core or the substituents, the electronic properties of the resulting polymers can be tuned for specific applications in organic electronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). researchgate.netnih.gov The nitrile group can also play a role in modulating the electronic properties of the material or serve as a site for post-polymerization modification.
Table 2: Properties of Biphenyl-Based Polymers for Organic Electronics
| Polymer Type | Key Monomer Feature | Resulting Property | Potential Application |
|---|---|---|---|
| Poly(p-phenylene)s | Biphenyl repeating unit | High thermal stability, π-conjugation | OLEDs, OFETs |
| Poly(arylene ether ketone)s | Biphenyl ether ketone linkage | Excellent mechanical strength | High-performance thermoplastics |
| Copolymers | Incorporation of different aryl units | Tunable band gap, solubility | Organic solar cells, Sensors |
Construction of Supramolecular Assemblies and Networks
Supramolecular chemistry involves the design and synthesis of large, well-organized structures from smaller molecular components held together by non-covalent interactions. This compound is a suitable building block for creating such assemblies. The nitrile group can act as a hydrogen bond acceptor or a coordinating site for metal ions, while the biphenyl framework provides a rigid scaffold. The bromo-substituent can be used to introduce other functional groups that can direct the self-assembly process through interactions like π-π stacking, halogen bonding, or additional hydrogen bonds. nih.gov
Through coordination-driven self-assembly, derivatives of this compound can be used to construct metal-organic frameworks (MOFs) or discrete supramolecular cages. nih.govscience.gov These structures can have porous architectures with potential applications in gas storage, separation, and catalysis. The ability to precisely control the structure and function of these assemblies by modifying the molecular building blocks makes this a promising area of research. mdpi.com
Applications in Advanced Organic Synthesis toward Bioactive Scaffolds
The biphenyl moiety is present in a wide range of pharmacologically active compounds. arabjchem.orgresearchgate.net this compound serves as a versatile starting material for the synthesis of complex molecules with potential biological activity. saapjournals.org The ability to functionalize both the bromo and nitrile groups allows for the creation of diverse libraries of compounds for drug discovery screening. nih.govmdpi.com
For example, the biphenyl scaffold can act as a surrogate for steroidal backbones in the design of enzyme inhibitors. nih.gov The nitrile group can be converted to a tetrazole, a common bioisostere for a carboxylic acid, which can lead to improved metabolic stability and cell permeability in drug candidates. Suzuki and other cross-coupling reactions at the bromo position allow for the introduction of various aryl or heteroaryl groups, which is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). mdpi.com This modular approach accelerates the synthesis of novel chemical entities for biological testing. nih.gov
Green Chemistry Principles in the Synthesis and Transformations of 5 Bromo 1,1 Biphenyl 2 Carbonitrile
Catalyst and Solvent Selection for Environmental Sustainability
The synthesis of biphenyl (B1667301) structures, including 5-Bromo-[1,1'-biphenyl]-2-carbonitrile, predominantly relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. gre.ac.ukmdpi.com The green credentials of this synthesis are heavily dependent on the choice of catalyst and solvent.
Catalyst Selection: Traditional palladium catalysts, while efficient, are often expensive and can leave toxic metal residues in the final product, a significant concern in pharmaceutical manufacturing. mdpi.com Green chemistry encourages the use of catalysts that are highly active (allowing for lower catalyst loadings), stable, and recyclable.
Heterogeneous Catalysts: Systems using palladium supported on carbon (Pd/C) or encapsulated palladium (Pd EnCat™) offer significant advantages. researchgate.netdurham.ac.uk These catalysts are easily separated from the reaction mixture by simple filtration, allowing them to be reused across multiple cycles, which reduces cost and waste. mdpi.comresearchgate.net
Alternative Metals: Nickel-based catalysts have emerged as a cost-effective and more abundant alternative to palladium for Suzuki-Miyaura couplings. rsc.org Commercially available and air-stable nickel pre-catalysts, such as NiCl2(PCy3)2, have proven effective, reducing reliance on precious metals. nih.govnih.gov
Solvent Selection: Organic solvents constitute a major portion of the waste generated in chemical synthesis. nih.gov The principles of green chemistry prioritize the reduction or replacement of volatile and hazardous organic solvents.
Aqueous Media: Water is an ideal green solvent as it is non-toxic, non-flammable, and inexpensive. nwnu.edu.cn The Suzuki-Miyaura reaction is notably tolerant of water, and protocols using water as the sole solvent have been developed, simplifying workup procedures and enhancing safety. researchgate.netrsc.org
Green Organic Solvents: When organic solvents are necessary, greener alternatives to conventional choices like toluene (B28343) or DMF are preferred. Solvents such as 2-methyltetrahydrofuran (B130290) (2-Me-THF) and tert-amyl alcohol are considered more environmentally benign and have been successfully used in nickel-catalyzed Suzuki couplings. nih.govnih.gov
Table 1: Comparison of Catalyst and Solvent Systems for Green Suzuki-Miyaura Coupling
| Catalyst System | Solvent | Key Green Advantages | Reference |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Water | Inexpensive catalyst, easily recycled; eliminates organic solvent waste. | researchgate.net |
| NiCl2(PCy3)2 | tert-Amyl Alcohol / 2-Me-THF | Uses abundant, low-cost nickel instead of palladium; employs greener organic solvents. | nih.gov |
| Palladacyclic Precursor | Neat Water | Highly active at low loadings (0.04 mol%); reaction at ambient temperature; no organic solvents needed. | rsc.org |
| Encapsulated Palladium (Pd EnCat™) | Acetonitrile (B52724) / Ethanol | Heterogeneous catalyst allows for simple filtration and reuse; reduces palladium waste. | durham.ac.uk |
Atom Economy and Waste Minimization in Synthetic Routes
Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy generate minimal waste.
The Suzuki-Miyaura coupling, a common route to this compound, involves the reaction of an aryl halide with an arylboronic acid. While generally efficient in terms of chemical yield, its atom economy is inherently limited by the formation of stoichiometric byproducts.
Consider a plausible synthesis of this compound from 4-bromophenylboronic acid and 2-bromo-6-fluorobenzonitrile (B1362393) (as a precursor to the nitrile):
Reaction: C₆H₄Br(B(OH)₂) + C₇H₃BrFN → C₁₃H₇BrN + H₂O + B(OH)₂F + HBr (conceptual byproducts)
The primary waste products in a typical Suzuki reaction are the salts derived from the base (e.g., K₃PO₄, Na₂CO₃) and the halide leaving groups. nih.gov For instance, using potassium phosphate (B84403) as the base, the reaction generates potassium halides and phosphate salts as waste.
To calculate the theoretical atom economy: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.orgomnicalculator.com
Table 2: Theoretical Atom Economy for a Suzuki Synthesis of this compound
| Component | Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| 4-Bromophenylboronic acid | C6H6BBrO2 | 200.83 | Reactant |
| 2-Bromo-6-cyanobenzene (hypothetical) | C7H4BrN | 182.02 | Reactant |
| Potassium Phosphate (Base) | K3PO4 | 212.27 | Reagent (not in product) |
| This compound | C13H8BrN | 258.12 | Desired Product |
| Total Mass of Reactants (excluding catalyst/solvent) | 595.12 | ||
| Atom Economy Calculation: (258.12 / 595.12) * 100 | 43.4% |
Note: This is a representative calculation. The actual atom economy depends on the specific reagents and base used. Catalysts and solvents are not included in the calculation. youtube.com
Strategies for waste minimization beyond improving atom economy include:
Catalyst Recycling: As discussed previously, using heterogeneous or recyclable catalysts prevents the disposal of costly and hazardous metals. mdpi.com
Minimizing Byproducts: Optimizing reaction conditions to prevent side reactions, such as the homocoupling of boronic acids, is crucial for minimizing waste and simplifying purification. rsc.org
Development of One-Pot and Multi-Component Reactions
One-pot and multi-component reactions (MCRs) are powerful strategies in green chemistry that enhance efficiency by combining multiple synthetic steps into a single procedure without isolating intermediates. nih.gov This approach saves time, reduces solvent use and purification waste, and decreases energy consumption.
For a molecule like this compound, a one-pot approach could be designed to combine the C-C bond formation and the introduction of the nitrile group. For example, a tandem Suzuki coupling followed by a cyanation reaction could be envisioned. While specific literature for a one-pot synthesis of this exact molecule is not prominent, methodologies for related cyanobiphenyl structures have been reported. For instance, a convenient one-pot synthesis for ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes has been developed using a sodium-mediated aromatic cross-coupling reaction, demonstrating the feasibility of such streamlined approaches for this class of compounds. tandfonline.comwhiterose.ac.ukwhiterose.ac.uk
MCRs, where three or more reactants combine in a single step, are highly atom-economical and offer rapid access to molecular complexity. mdpi.combeilstein-journals.org The development of an MCR to construct the this compound scaffold would represent a significant advancement in green synthesis, though such a specific reaction is not yet widely established. The principles, however, guide chemists to design more convergent and less linear synthetic routes.
Energy Efficiency in Reaction Conditions (e.g., Microwave and Ultrasound Assistance)
Microwave-Assisted Synthesis: Microwave heating can accelerate many reactions, including Suzuki-Miyaura couplings, from hours to mere minutes. durham.ac.uk The focused heating of polar solvents and reagents leads to rapid temperature increases and enhanced reaction rates. This technology has been successfully applied to the synthesis of various biphenyls and other complex molecules. nih.govresearchgate.net For example, a Suzuki coupling that takes 8 hours under conventional heating at 100°C can be completed in just 10 minutes at 120°C using a microwave reactor, representing a 48-fold rate increase. durham.ac.uk
Ultrasound Assistance (Sonochemistry): Sonication promotes chemical reactions through acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. This process generates localized high-temperature and high-pressure zones, enhancing mass transfer and reaction rates. Ultrasound has been effectively used to promote Stille cross-coupling reactions for the synthesis of unsymmetrical biphenyls, affording higher yields in shorter times compared to silent reactions. daneshyari.comresearchgate.netconicet.gov.ar This technique is another valuable tool for improving the energy efficiency of synthetic processes leading to this compound.
Table 3: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling
| Parameter | Conventional Heating | Microwave Irradiation | Advantage of Microwave |
|---|---|---|---|
| Reaction Time | Several hours (e.g., 8-24 h) | Minutes (e.g., 10-20 min) | ~50-70 fold rate increase |
| Energy Input | Sustained, less efficient heating of entire vessel | Direct, focused heating of solvent/reagents | Higher energy efficiency |
| Product Yield | Good to excellent | Often improved yields | Higher process efficiency |
| Byproducts | Can be significant with long heating times | Often reduced due to short reaction times | Cleaner reaction profile |
Data synthesized from literature examples of Suzuki reactions. durham.ac.ukresearchgate.net
Strategies for Reducing Derivatization and Protecting Group Usage
The synthesis of a multifunctional molecule like this compound could potentially require protecting groups if the reaction conditions are not compatible with the bromo or cyano functionalities. However, a major advantage of modern cross-coupling reactions is their high degree of functional group tolerance.
The development of chemoselective catalytic systems is key to avoiding protecting groups. kochi-tech.ac.jp For the synthesis of this compound via Suzuki coupling, modern palladium and nickel catalysts are generally compatible with both the cyano group and the aryl bromide. This allows for the direct coupling of the desired precursors without the need to mask either functional group. This "protecting-group-free" approach represents a more elegant and sustainable synthetic strategy, embodying the efficiency and waste reduction goals of green chemistry. rsc.org By choosing catalysts and conditions that are selective for the desired C-C bond formation while leaving other functional groups intact, chemists can design shorter, more efficient, and greener synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
